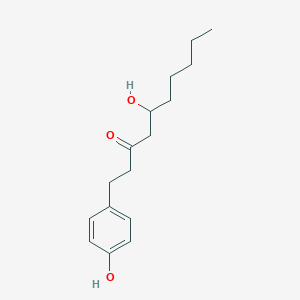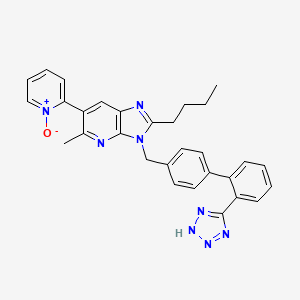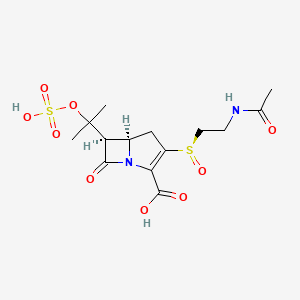
Carpetimycin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carpetimycin D is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
DNA Binding and Inhibition of Neuronal Apoptosis :
- Carpetimycin D analogs, such as mithramycin A, demonstrate potent inhibition of neuronal apoptosis induced by oxidative stress and DNA damage in cortical neurons. This is achieved through selective inhibition of gene expression, offering potential for neurological disease treatment (Chatterjee et al., 2001).
Antibacterial Properties :
- Vancomycin, a drug similar to this compound, has been used to inhibit the growth of pathogens such as Staphylococcus aureus by blocking cell wall synthesis. Single-molecule atomic force microscopy studies have enhanced our understanding of vancomycin's binding mechanisms, which could be relevant to this compound as well (Gilbert et al., 2007).
Photodynamic Therapy Applications :
- Actinomycin D, a drug related to this compound, has been studied for its role in photodynamic therapy. Its binding to DNA enhances DNA photosensitization, and the process involves radical intermediates, suggesting potential applications in controlled DNA cleavage or therapy (Pan et al., 2001).
Cancer Treatment Research :
- Structurally related drugs like doxorubicin have been widely used in cancer treatment due to multiple intracellular targets. Understanding the mechanisms and applications of such drugs can inform the potential use of this compound in cancer therapy (Sritharan & Sivalingam, 2021).
Antioxidant Activities :
- The study of Carpet Weed (Glinus oppositifolius), which shares a similar name but is different from this compound, reveals its potential for scavenging free radicals and reducing lipid peroxidation. This may indirectly suggest antioxidant properties for related compounds (AsokKumar et al., 2009).
Antibiotic Resistance Studies :
- The development of high-level vancomycin resistance in Staphylococcus aureus underscores the ongoing need for new antibiotics and the study of their mechanisms, which is relevant to understanding the potential of this compound in combatting antibiotic resistance (Weigel et al., 2003).
Immunogenic Cell Stress and Chemotherapy :
- Research on dactinomycin, another analog of this compound, has revealed its potential in inducing immunogenic cell death in cancer treatment. This suggests potential pathways for this compound in oncology (Humeau et al., 2020).
Synthetic Antibiotic Research :
- The synthesis of antibiotics like platensimycin, which inhibits bacterial growth by targeting the fatty acid synthesis pathway, demonstrates the significance of developing novel antibiotics. Insights from such research can be instrumental in understanding the applications of this compound (Kim et al., 2008).
Drug Delivery Research :
- Studies on daunomycin, a chemotherapy drug, with graphene quantum dots demonstrate innovative drug delivery methods. Similar approaches could be explored for this compound (Sinha et al., 2022).
Emerging Applications in Health and Food Preservation :
- Research into bacteriocins, which are antimicrobial peptides, highlights their potential in health and food preservation. This broadens the scope for applications of similar compounds like this compound (Chikindas et al., 2018).
Eigenschaften
CAS-Nummer |
87139-37-5 |
|---|---|
Molekularformel |
C14H20N2O9S2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(5R,6R)-3-[(R)-2-acetamidoethylsulfinyl]-7-oxo-6-(2-sulfooxypropan-2-yl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O9S2/c1-7(17)15-4-5-26(21)9-6-8-10(14(2,3)25-27(22,23)24)12(18)16(8)11(9)13(19)20/h8,10H,4-6H2,1-3H3,(H,15,17)(H,19,20)(H,22,23,24)/t8-,10+,26-/m1/s1 |
InChI-Schlüssel |
IXJHZBNZTOAWNU-LGAJQSDJSA-N |
Isomerische SMILES |
CC(=O)NCC[S@@](=O)C1=C(N2[C@H](C1)[C@@H](C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |
SMILES |
CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NCCS(=O)C1=C(N2C(C1)C(C2=O)C(C)(C)OS(=O)(=O)O)C(=O)O |
Andere CAS-Nummern |
87139-37-5 |
Synonyme |
3 (2-acetamidoethylsulfinyl)-6-(1-hydroxysulfonyloxy-1-methylethyl)-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid carpetimycin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



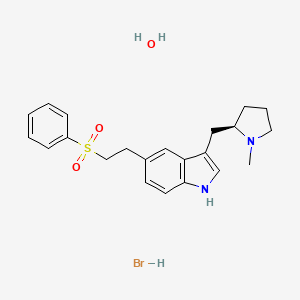
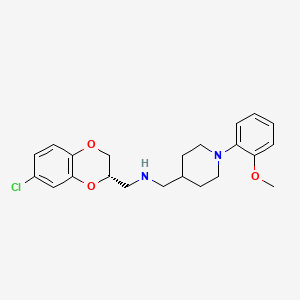
![[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-methylcarbamate](/img/structure/B1240739.png)
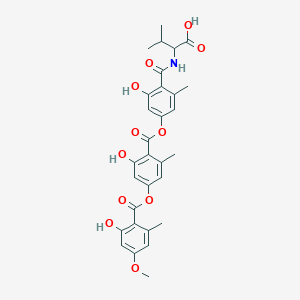
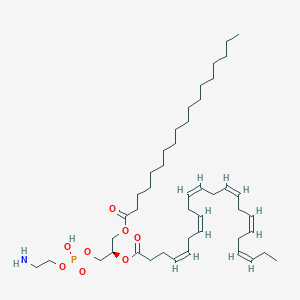
![(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B1240746.png)



![(E)-N-[(E)-[10-[(E)-[(1,3-dimethylimidazolidin-2-ylidene)hydrazinylidene]methyl]-9,10-dihydroanthracen-9-yl]methylideneamino]-1,3-dimethylimidazolidin-2-imine](/img/structure/B1240751.png)
![N-[(E)-pyridin-4-ylmethylideneamino]-3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide](/img/structure/B1240754.png)
